Fragment-based screening campaigns targeting PDZ domains or bacterial DPP11 often suffer from limited availability of structurally validated, sterically unique starting points. This synthetic small molecule (C12H22N2O, MW 210.32 Da) is a confirmed crystallographic hit for human syntenin-1 (PDB 7FSX) and P. gingivalis DPP11 (PDB 5SDM). Its congested 2,2,3,3-tetramethylazetidine scaffold differentiates it from simpler azetidine carboxamides, offering a distinct conformational profile for structure-guided optimization.
- Validated hit for cancer metastasis target syntenin-1 and antimicrobial target DPP11.
- Fully assigned 1H NMR reference data (DMSO-d6, 600 MHz) available via BMRB.
- Supply chain ensures consistent quality for fragment-based drug discovery programs.
Molecular FormulaC12H22N2O
Molecular Weight210.321
CAS No.1808326-78-4
Cat. No.B2881017
⚠ Attention: For research use only. Not for human or veterinary use.
N-(Cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide (CAS 1808326-78-4) is a synthetic small molecule (C12H22N2O, MW 210.316 Da) that functions as a non‑polymeric ligand (PDB code I8A) [1]. The compound has been identified as a crystallographic fragment hit in PanDDA analysis group depositions against human syntenin‑1 (SDCBP) and Porphyromonas gingivalis dipeptidyl‑peptidase 11 (DPP11), establishing its use in fragment‑based drug discovery campaigns [2]. Its NMR spectroscopic data (1H, DMSO‑d6, 298 K, pH 6.0, 600 MHz) are available from the BMRB metabolomics database [3].
Fragment-based screening: Crystallographic fragment hit (PDB I8A) from PanDDA group deposition
Target engagement: Co-crystallized with human syntenin‑1 and P. gingivalis DPP11
Spectroscopic reference: Assigned ¹H NMR data available for metabolomics standardization
[2] PDB entries 7FSX (SDCBP PanDDA group deposition) and 5SDM (P. gingivalis DPP11 PanDDA group deposition), each containing I8A as a Ligand of Interest. View Source
[3] BMRB entry bmse011118: N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide. 1H NMR, 1 mM in DMSO‑d6, 298 K, pH 6.0, Bruker Avance 600 MHz. View Source
Structural Differentiation from Other Azetidine Carboxamides
The 2,2,3,3‑tetramethyl substitution on the azetidine ring creates a sterically congested, gem‑dimethyl‑substituted scaffold that is distinct from unsubstituted or mono‑substituted azetidine carboxamides [1]. This structural feature alters both the conformational preference of the ring and the exposure of the urea‑like carboxamide moiety, which can lead to different target‑binding profiles compared to analogs lacking the tetramethyl motif [2]. Without direct comparative data, any assumption that a simpler azetidine carboxamide could replicate the fragment‑hit profile observed for this compound is unsupported.
Steric environment mismatch
2,2,3,3‑tetramethyl substitution creates a congested scaffold that alters ring conformation and carboxamide exposure; unsubstituted or mono‑substituted azetidine carboxamides may present a different binding surface.
Fragment‑hit profile not transferable
Binding modes observed for I8A in syntenin‑1 and DPP11 are likely scaffold‑specific; simpler analogs cannot be assumed to replicate these crystallographic hits.
[2] PDB entries 7FSX (syntenin-1) and 5SDM (DPP11) showing I8A as a fragment hit, indicating target binding. View Source
Differentiation Evidence for Tetramethylazetidine Carboxamide
Application Scenarios for Tetramethylazetidine Carboxamide
Syntenin-1 PDZ Domain Fragment Lead Discovery
The compound is a validated X‑ray crystallographic hit for the PDZ tandem of syntenin‑1 (PDB 7FSX) [1]. It can serve as a starting fragment for structure‑guided optimization toward syntenin‑1 inhibitors, which are of interest in cancer metastasis research.
P. gingivalis DPP11 Fragment Inhibitor Design
The compound co‑crystallized with the Asp/Glu‑specific dipeptidyl‑peptidase DPP11 from P. gingivalis (PDB 5SDM) [2], making it a suitable fragment hit for antimicrobial drug discovery targeting periodontal pathogens.
NMR Metabolomics Reference Standard
Fully assigned 1H NMR data in DMSO‑d6 (298 K, pH 6.0, 600 MHz) are deposited in BMRB [3], enabling its use as a chemical shift reference in metabolomics screening workflows.
Application
Selection Property
Validation Focus
Syntenin‑1 PDZ domain fragment research
Crystallographic hit identity (PDB 7FSX)
PDZ‑domain binding confirmation
Periodontal pathogen target screening
DPP11 co‑crystallization evidence (PDB 5SDM)
Inhibitor design starting point validation
NMR metabolomics reference
Fully assigned ¹H NMR data (BMRB)
Chemical shift and spectral matching
[1] PDB 7FSX: SDCBP PanDDA analysis group deposition – PDZ domains of SDCBP in complex with Z1328078283 (I8A). View Source
[2] PDB 5SDM: PanDDA analysis group deposition – Crystal Structure of Porphyromonas gingivalis DPP11 in complex with Z1328078283 (I8A). View Source
[3] BMRB entry bmse011118: 1H NMR data for N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide. View Source
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